N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a quinoxaline moiety, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the quinoxaline and thiophene rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive molecules.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-bromothiophen-2-yl)phenyl)methanesulfonamides: Similar in structure but with a methanesulfonamide group instead of a carboxamide.
5-Bromo-2-thiophenecarboxaldehyde: Contains a thiophene ring with a bromine substituent but lacks the quinoxaline moiety.
Uniqueness
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide is unique due to the combination of its quinoxaline and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
IUPAC Name |
N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2S/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXYGSLCWYNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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